Ethyl Anthranilate Exhibits Superior Olfactory Intensity Compared to Methyl Anthranilate in Wine Matrices
In a direct head-to-head comparison within a complex wine matrix, ethyl anthranilate (EA) was identified as the most intense flavor compound among four key odorants, surpassing methyl anthranilate (MA) in sensory impact. This was determined by gas chromatography-olfactometry (GC-O) analysis of a volatile fraction isolated from Pinot noir wines [1].
| Evidence Dimension | Odor Intensity (GC-Olfactometry) |
|---|---|
| Target Compound Data | Most intense flavor compound in the isolated fraction |
| Comparator Or Baseline | Methyl anthranilate (MA) - Ranked fourth in intensity among the four odorants identified (EA > Ethyl cinnamate > Ethyl 2,3-dihydrocinnamate > MA) |
| Quantified Difference | EA > MA (rank order, quantitative difference in intensity units not reported) |
| Conditions | GC-O analysis of volatile fraction from Pinot noir wines of Burgundy; detection by human assessors |
Why This Matters
For procurement, this demonstrates that ethyl anthranilate provides a more impactful grape-like character at similar concentrations than methyl anthranilate, making it the preferred choice for flavor formulations requiring higher sensory prominence.
- [1] Moio, L., & Etievant, P. X. (1995). Ethyl Anthranilate, Ethyl Cinnamate, 2,3-Dihydrocinnamate, and Methyl Anthranilate: Four Important Odorants Identified in Pinot noir Wines of Burgundy. American Journal of Enology and Viticulture, 46(3), 392-398. View Source
